Linker Length Divergence Compared to the Closest Ethyl-Linker Analog
The most structurally similar identified analog is 6,7-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one, which possesses an ethyl linker at N-3 instead of the target compound's propyl linker . While specific head-to-head biological data for these two compounds is not publicly available, SAR studies on analogous piperazinyl quinazolin-4(3H)-one series (targeting the α2δ-1 subunit) show that altering the chain length at position 2 or 3 can shift binding affinity from micromolar to low nanomolar ranges [1].
| Evidence Dimension | Molecular linker chain length and resultant physicochemical impact |
|---|---|
| Target Compound Data | Propyl linker (three methylene units); MW ~422.5 g/mol; predicted clogP ~2.5–3.5 . |
| Comparator Or Baseline | 6,7-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one (ethyl linker, two methylene units); MW ~408.5 g/mol; predicted clogP ~2.0–3.0 . |
| Quantified Difference | Difference of one methylene unit (14 Da); estimated ΔclogP ~0.5 (propyl compound more lipophilic). |
| Conditions | In silico prediction based on structural comparison; no direct head-to-head biological assay data available. |
Why This Matters
The propyl linker confers distinct physicochemical properties that can affect membrane permeability and binding pocket accommodation, which is critical when selecting a compound for structure-activity relationship studies.
- [1] Fernández, A.; et al. ACS Med. Chem. Lett. 2021, 12 (11), 1802–1809. Demonstrates single-digit nanomolar affinity achievable through structural modification of the piperazinyl quinazolin-4(3H)-one scaffold. View Source
